molecular formula C10H11NO3S B13226301 6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

Cat. No.: B13226301
M. Wt: 225.27 g/mol
InChI Key: JPTAOSHAPUTMQZ-UHFFFAOYSA-N
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Description

Discovery and Historical Context of Bicyclic Sulfur-Oxygen Heterocycles

The exploration of sulfur-oxygen heterocycles began in the early 19th century alongside advancements in organic chemistry. Initial work on simple heterocycles like thiophene (sulfur) and furan (oxygen) laid the groundwork for understanding ring strain and reactivity. By the mid-20th century, researchers focused on synthesizing bicyclic systems to study their unique thermodynamic and kinetic properties.

A pivotal development occurred with the synthesis of 7-oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione, a precursor to the title compound. This molecule’s bicyclo[4.1.0]heptane core introduced a novel combination of a sulfur atom in a hexavalent oxidation state (sulfone group) and an oxygen atom within a seven-membered bicyclic framework. The incorporation of sulfur in higher oxidation states (λ⁶) became feasible through advancements in oxidation reagents, enabling stable sulfone derivatives.

Table 1: Milestones in Bicyclic Sulfur-Oxygen Heterocycle Research

Year Development Significance
1818 Isolation of heterocyclic compounds Foundation for heterocyclic chemistry
1950s Synthesis of thiiranes and oxiranes Understanding small-ring strain
2015 Metal-catalyzed bicyclo[1.1.0]butane studies New methods for strained ring systems
2022 Applications in cholinesterase inhibitors Link to bioactive heterocycles

Structural Significance of the 3λ⁶-Thiabicyclo[4.1.0]heptane Core

The 3λ⁶-thiabicyclo[4.1.0]heptane core is characterized by a norbornane-like skeleton with a sulfur atom at position 3 in a sulfone configuration (S=O bonds) and an oxygen atom at position 7. Key structural features include:

  • Ring Strain : The bicyclo[4.1.0]heptane system introduces angular strain, enhancing reactivity toward ring-opening reactions.
  • Electronic Effects : The sulfone group withdraws electron density, polarizing adjacent bonds and facilitating nucleophilic attacks at the bridgehead carbons.
  • Conformational Rigidity : The fused rings restrict molecular flexibility, making the compound a valuable scaffold for studying stereoelectronic effects.

Table 2: Structural Comparison of Bicyclic Sulfur Heterocycles

Compound Ring Size Heteroatoms Oxidation State (S) Key Properties
Thiirane 3-membered S λ² High ring strain
Thietane 4-membered S λ² Moderate stability
3λ⁶-Thiabicyclo[4.1.0]heptane-dione 7-membered S, O λ⁶ Polarized bonds, rigid framework

The sulfone moiety’s electron-withdrawing nature stabilizes negative charges, enabling participation in cycloaddition and nucleophilic substitution reactions. This contrasts with simpler sulfur heterocycles like thiophene, where aromaticity dominates reactivity.

Role of Pyridine Substituents in Molecular Functionality

The pyridin-2-yl group at position 6 introduces nitrogen-based functionality, altering the compound’s electronic and steric profile. Pyridine’s effects include:

  • Electronic Modulation : The nitrogen atom’s lone pair increases electron density at the bridgehead, influencing regioselectivity in reactions.
  • Coordination Capacity : Pyridine can act as a ligand for metal catalysts, enabling applications in asymmetric synthesis.
  • Solubility Enhancement : The aromatic ring improves solubility in polar solvents, aiding synthetic manipulation.

Table 3: Impact of Pyridine Substituents on Bicyclic Core Properties

Substituent Position Electronic Effect Reactivity Outcome
2-Pyridyl Mesomeric electron donation Stabilizes transition states
3-Pyridyl Inductive electron withdrawal Increases electrophilicity
4-Pyridyl Steric hindrance Reduces reaction rates

The 2-pyridyl group’s ortho-substitution geometry further directs molecular interactions, as seen in its role in cholinesterase inhibitors. This substituent’s planar structure complements the bicyclic core’s rigidity, creating a sterically defined architecture for targeted applications.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

6-pyridin-2-yl-7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide

InChI

InChI=1S/C10H11NO3S/c12-15(13)6-4-10(9(7-15)14-10)8-3-1-2-5-11-8/h1-3,5,9H,4,6-7H2

InChI Key

JPTAOSHAPUTMQZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2C1(O2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves:

  • Construction of the bicyclic oxathiane ring system,
  • Introduction of the pyridin-2-yl substituent,
  • Installation of the dione functionality at the 3,3-positions.

The bicyclic oxathiane framework is often prepared via intramolecular cyclization reactions involving sulfur and oxygen nucleophiles, while the pyridin-2-yl moiety is introduced through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Key Synthetic Routes

Cyclization of Pyridinyl-Substituted Precursors

A common approach involves starting from a pyridin-2-yl-substituted precursor bearing appropriate leaving groups and nucleophilic centers for ring closure. For example:

  • A linear precursor containing a pyridin-2-yl group and a thiol or thioether functionality is reacted under conditions promoting intramolecular cyclization to form the bicyclic oxathiane ring.
  • Oxidation steps introduce the dione groups at the 3,3-positions of the bicyclic system.

This method allows for regioselective formation of the bicyclic framework and control over oxidation states.

Use of Sulfur Ylides or Sulfur-Containing Intermediates

Sulfur ylides or related sulfur-containing intermediates can be employed to construct the bicyclic ring via cyclopropanation-like reactions:

  • Generation of sulfur ylides from appropriate sulfonium salts,
  • Reaction with pyridin-2-yl-substituted alkenes or carbonyl compounds,
  • Formation of the bicyclic oxathiane ring through intramolecular nucleophilic attack.

Subsequent oxidation yields the 3,3-dione functionalities.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic sequence might be:

  • Preparation of a Pyridin-2-yl-Substituted Thioether Precursor:
    Reaction of 2-bromopyridine with a thiol-containing alkyl chain under nucleophilic substitution conditions.

  • Intramolecular Cyclization:
    Treatment of the thioether precursor with base or acid to induce cyclization forming the bicyclic oxathiane ring.

  • Oxidation to Dione:
    Use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or other peroxyacids to oxidize the sulfur and introduce the dione groups at the 3,3-positions.

  • Purification:
    Chromatographic techniques and recrystallization to isolate the pure bicyclic dione compound.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
Pyridinyl Thioether Synthesis 2-Bromopyridine, thiol, base (e.g., K2CO3), solvent (e.g., DMF) Formation of pyridin-2-yl thioether precursor Nucleophilic aromatic substitution
Intramolecular Cyclization Acid or base catalyst, heat Formation of bicyclic oxathiane ring Ring closure via nucleophilic attack
Oxidation to Dione m-CPBA or peroxyacid, solvent (e.g., CH2Cl2), 0-25°C Oxidation of sulfur and ketone formation Controlled to avoid overoxidation
Purification Chromatography, recrystallization Isolation of pure compound Yields typically moderate to high

Analytical and Characterization Data

Research Findings and Optimization Notes

  • The oxidation step is critical and requires careful control to prevent ring opening or overoxidation of sulfur to sulfone or sulfoxide derivatives.
  • Intramolecular cyclization yields are sensitive to solvent polarity and temperature; polar aprotic solvents and moderate heating favor ring closure.
  • Introduction of the pyridin-2-yl substituent prior to cyclization improves regioselectivity and overall yield.
  • Alternative oxidants such as hydrogen peroxide with catalysts have been explored but m-CPBA remains preferred for selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxa-bridge, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Heteroatom-Containing Systems

Beta-Lactam Antibiotics

Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ().

Feature Target Compound Beta-Lactam Antibiotics
Bicyclic System [4.1.0] (7-membered) [3.2.0] (5-membered)
Heteroatoms O, S(VI) (sulfone) S(0) (thioether), N (β-lactam ring)
Key Substituents Pyridine Carboxylic acid, pivalamido group
Biological Activity Not explicitly reported (structural analogs suggest potential bioactivity) Antibacterial (inhibits cell wall synthesis)

Analysis :

  • The target compound’s larger bicyclo[4.1.0] system reduces ring strain compared to β-lactams’ [3.2.0] core.
  • Sulfone (S=O) groups increase polarity vs.
  • Pyridine’s aromaticity contrasts with β-lactams’ amide-driven reactivity .
Endothall (7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid)

Source : Pesticide Chemicals Glossary ().

Feature Target Compound Endothall
Bicyclic System [4.1.0] [2.2.1]
Heteroatoms O, S(VI) O
Key Substituents Pyridine, sulfone Two carboxylic acids
Application Undocumented (structural analogs suggest possible agrochemical use) Herbicide (induces desiccation in plants)

Analysis :

  • Endothall’s [2.2.1] system is more compact, with carboxylic acids enabling ionic interactions.
  • The target compound’s pyridine and sulfone groups may enhance lipophilicity, whereas endothall’s carboxylates improve water solubility .

Pyrimidine-Dione Derivatives

Examples : 6-Substituted pyrimidin-2,4-diones ().

Feature Target Compound Pyrimidine-Diones
Core Structure Bicyclo[4.1.0] with sulfone Pyrimidine ring with dione groups
Functional Groups Pyridine, sulfone Hydroxy, hydroxymethylpropyl, methoxymethyl
Synthesis Likely involves cycloaddition or sulfonylation Multi-step alkylation/functionalization of pyrimidine

Analysis :

  • Pyrimidine-diones lack the bicyclic framework but share electron-withdrawing dione groups.
  • The target’s sulfone may confer greater stability compared to hydroxymethyl substituents in pyrimidine-diones .

Coumarin-Tetrazole Hybrids

Examples: Coumarin-pyrimidinone-tetrazole derivatives ().

Feature Target Compound Coumarin-Tetrazole Hybrids
Core Structure Bicyclo[4.1.0] Fused coumarin-pyrimidinone with tetrazole
Functional Groups Sulfone, pyridine Coumarin (chromophore), tetrazole (bioisostere for carboxylic acids)
Potential Use Undocumented Anticancer, antimicrobial (based on coumarin’s photochemical properties)

Analysis :

  • The target compound’s simplicity contrasts with coumarin hybrids’ multi-ring systems.
  • Tetrazole’s metabolic stability vs. sulfone’s polarity highlights divergent design strategies .

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